2-(2-Amino-2-methylpropyl)aniline

Catalog No.
S14809341
CAS No.
M.F
C10H16N2
M. Wt
164.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Amino-2-methylpropyl)aniline

Product Name

2-(2-Amino-2-methylpropyl)aniline

IUPAC Name

2-(2-amino-2-methylpropyl)aniline

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

InChI

InChI=1S/C10H16N2/c1-10(2,12)7-8-5-3-4-6-9(8)11/h3-6H,7,11-12H2,1-2H3

InChI Key

NCJOBQAQAHJCEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC=C1N)N

2-(2-Amino-2-methylpropyl)aniline, also known as N-(2-amino-2-methylpropyl)aniline, is an organic compound classified as a primary aromatic amine. Its chemical structure features an aniline moiety connected to a 2-amino-2-methylpropyl group. This compound is characterized by its molecular formula C11H16N2C_{11}H_{16}N_2 and a molecular weight of approximately 176.26 g/mol. The presence of both an amino group and a secondary amine in its structure contributes to its reactivity and potential applications in various fields, including pharmaceuticals and materials science.

  • Oxidation: This compound can be oxidized to form quinone derivatives, utilizing oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: It can participate in reduction reactions, converting nitro derivatives to amines using hydrogen gas in the presence of catalysts like palladium.
  • Substitution: The amino group can engage in nucleophilic substitution reactions, leading to the formation of various substituted derivatives when reacted with alkyl halides or acyl chlorides.

Mechanism of Action

The mechanism of action for 2-(2-amino-2-methylpropyl)aniline involves its ability to form hydrogen bonds and participate in nucleophilic attacks, which can influence various biochemical pathways. The specific molecular targets and pathways depend on the context of its application.

Synthetic Routes

The synthesis of 2-(2-amino-2-methylpropyl)aniline can be achieved through various methods:

  • Direct Reaction: One common method involves the reaction of aniline with 2-amino-2-methylpropanol under acidic conditions, often requiring a catalyst such as sulfuric acid to facilitate the reaction.
  • Reduction of Nitro Compounds: Another approach includes the reduction of nitro compounds like 2-nitro-2-methylpropylbenzene using hydrogen gas with a palladium catalyst, yielding the desired amine product.

Industrial Production

In industrial settings, large-scale production may involve optimized chemical reactors and continuous flow systems to enhance yield and purity. The use of advanced catalytic systems can also improve the efficiency of synthesis processes.

2-(2-Amino-2-methylpropyl)aniline has several notable applications:

  • Chemical Intermediates: It serves as an intermediate in synthesizing various organic compounds.
  • Dyes and Pigments: The compound is utilized in producing dyes and pigments for industrial applications.
  • Pharmaceuticals: Due to its structural properties, it can be used as a precursor for developing pharmaceutical agents.

Similar Compounds

Several compounds share structural similarities with 2-(2-amino-2-methylpropyl)aniline:

  • Aniline: The simplest aromatic amine with a single amino group attached to a benzene ring.
  • N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
  • N,N-Dimethylaniline: An aniline derivative featuring two methyl groups attached to the nitrogen atom.
  • N,N-Bis(2-methylpropyl)aniline: A tertiary amine with two 2-methylpropyl groups attached to the nitrogen atom.

Uniqueness

The uniqueness of 2-(2-amino-2-methylpropyl)aniline lies in its specific structural configuration that combines both an aromatic amine and a branched aliphatic amine. This configuration imparts distinct chemical and physical properties compared to simpler amines, influencing its reactivity and potential applications in various fields .

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

164.131348519 g/mol

Monoisotopic Mass

164.131348519 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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